![molecular formula C11H13N B13952719 N-3-(1-Butynyl)-benzylamine CAS No. 63991-03-7](/img/structure/B13952719.png)
N-3-(1-Butynyl)-benzylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-methyl-2-propynyl)benzylamine can be synthesized through the reaction of benzylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of N-(1-methyl-2-propynyl)benzylamine involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-propynyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(1-methyl-2-propynyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
N-(1-methyl-2-propynyl)benzylamine exerts its effects by inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as dopamine, thereby increasing their levels in the brain. The compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent and selective MAO-B inhibitor with similar applications.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
N-(1-methyl-2-propynyl)benzylamine is unique due to its specific inhibition of MAO-B, which makes it particularly useful in research related to neurodegenerative diseases. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .
Biological Activity
N-3-(1-Butynyl)-benzylamine, also known as N-benzylbut-3-yn-1-amine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. Its structure features a benzyl group attached to a but-3-yn-1-amine moiety, situating it within the propargyl amine class. This unique structural configuration contributes to its reactivity and potential applications in medicinal chemistry.
Research indicates that N-benzylbut-3-yn-1-amine interacts with specific molecular targets, potentially modulating various biological pathways. The compound may exert its effects by binding to receptors or enzymes, influencing their activity. Notably, studies have highlighted its ability to form carbamate intermediates when reacting with carbon dioxide under basic conditions, which could be leveraged for further synthetic processes .
Antimicrobial Activity
N-benzylbut-3-yn-1-amine has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of N-benzylbut-3-yn-1-amine has been investigated in several preclinical studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, one study reported that treatment with this compound led to significant reductions in cell viability in human cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the unique properties of N-benzylbut-3-yn-1-amine, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of selected related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
But-3-yne | C4H6 | A simpler alkyne without an amine group. |
Benzylamine | C7H9N | Contains a benzyl group but lacks the alkyne structure. |
N-Benzylbutanamide | C11H15N | Similar structure with an amide functional group instead of an alkyne. |
The unique combination of an alkyne functional group with an amine distinguishes N-benzylbut-3-yn-1-amine from these compounds, contributing to its distinctive biological activity profile.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of N-benzylbut-3-yn-1-amine:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines showed that treatment with N-benzylbut-3-yn-1-amine resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Mechanistic Insights : Further research utilizing molecular docking simulations revealed potential binding sites on target proteins involved in cancer progression, providing insights into the compound's mechanism of action.
Properties
CAS No. |
63991-03-7 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-benzylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H13N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 |
InChI Key |
DRBAJMGSRKIURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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